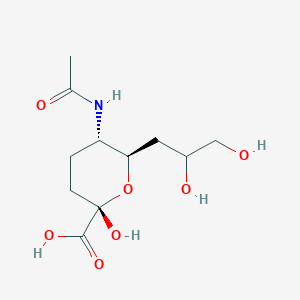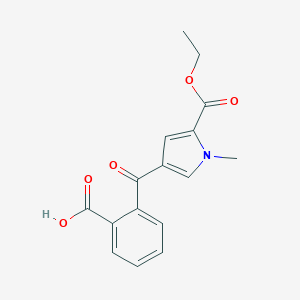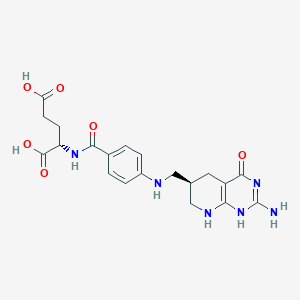
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Vue d'ensemble
Description
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- is an organic compound with the molecular formula C17H35BSi and a molecular weight of 278.36 g/mol . This compound is characterized by the presence of a butene backbone, a cyclohexyl group, a diethylboryl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- involves several steps. One common method includes the reaction of 1-butene with cyclohexylborane, followed by the addition of diethylborane and trimethylsilyl chloride. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of boron-based pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboryl group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- can be compared with other similar compounds, such as:
1-Butene, 1-cyclohexyl-2-boryl-1-trimethylsilyl-, (E)-: This compound lacks the diethyl groups on the boron atom, which may affect its reactivity and stability.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-methylsilyl-, (E)-: The presence of a methyl group instead of a trimethylsilyl group can influence the compound’s lipophilicity and interaction with biological targets.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (Z)-: The (Z)-isomer has a different spatial arrangement of groups, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- in terms of its structure and reactivity.
Propriétés
IUPAC Name |
[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYYYQFMZDYKV-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)






![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)

